molecular formula C₆H₄D₈O₅ B1159446 2-Deoxy-D-glucose-d8

2-Deoxy-D-glucose-d8

Cat. No.: B1159446
M. Wt: 172.21
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deoxy-D-glucose-d8 is a deuterated, stable isotope-labeled analog of 2-deoxy-D-glucose (2-DG), a well-characterized glucose mimetic and glycolysis inhibitor. This compound is primarily utilized in metabolic research as a tracer to investigate glucose uptake and utilization in various in vitro and in vivo model systems. Its deuterated structure makes it an invaluable tool for precise tracking and quantification via mass spectrometry, facilitating detailed kinetic studies in fields such as cancer metabolism, neurobiology, and infectious diseases without interfering with the compound's fundamental biological activity . The core research value of this compound stems from the mechanism of its parent compound. Upon cellular uptake via glucose transporters, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate-d8 (2-DG6P), which accumulates intracellularly as it cannot be further metabolized through glycolysis . This accumulation competitively inhibits glycolytic flux, leading to ATP depletion and disruption of energy-dependent processes, an effect that is particularly pronounced in highly glycolytic cells like cancer cells, which exhibit the Warburg effect . Beyond glycolysis inhibition, 2-DG acts as a mannose analog, interfering with N-linked glycosylation of proteins. This disruption induces endoplasmic reticulum stress and activates the unfolded protein response, contributing to its ability to suppress the growth of tumor cells and the replication of viruses that depend on host cell glycosylation machinery . Researchers employ this compound to explore these mechanisms in the context of developing metabolic-targeted therapies, studying drug synergism with chemotherapeutic agents, and investigating cellular stress responses .

Properties

Molecular Formula

C₆H₄D₈O₅

Molecular Weight

172.21

Synonyms

2-Deoxy-D-arabino-hexose-d8;  2-Deoxy-D-mannose-d8;  2-Deoxyglucose-d8;  2-Desoxy-D-glucose-d8;  Ba 2758-d8;  NSC 15193-d8; 

Origin of Product

United States

Principles of 2 Deoxy D Glucose D8 Interaction with Cellular Metabolism

Mechanisms of Cellular Uptake and Phosphorylation of Glucose Analogs

The entry of glucose and its analogs like 2-Deoxy-D-glucose-d8 into cells is a critical first step in their metabolic journey. This process is mediated by specific transporter proteins and followed by an enzymatic modification that traps the molecule inside the cell.

The cellular uptake of this compound is facilitated by the same family of membrane proteins that transport glucose, known as glucose transporters (GLUTs). wikipedia.orgnih.govmolbiolcell.orgiiarjournals.org These proteins enable the movement of glucose and its analogs across the cell membrane. iiarjournals.org 2-DG competes with glucose for these transporters. nih.gov The rate of uptake can be influenced by the expression levels of GLUTs, which are often elevated in cancer cells to meet their high energy demands. wikipedia.orgiiarjournals.orgalzdiscovery.org Specifically, GLUT1 and GLUT3 have been identified as primary transporters for 2-DG uptake. molbiolcell.org In some cases, active transport via SGLT transporters can also occur. nih.gov This increased expression of glucose transporters in malignant cells leads to a higher accumulation of 2-DG compared to normal cells. wikipedia.orgiiarjournals.orgnih.gov

Once inside the cell, this compound is phosphorylated by the enzyme hexokinase, the first enzyme in the glycolytic pathway. nih.govpatsnap.compatsnap.commdpi.com This reaction converts this compound into 2-Deoxy-D-glucose-6-phosphate-d8 (2-DG-6P-d8). nih.govpatsnap.compatsnap.com This phosphorylation is a crucial step for "metabolic trapping". nih.govtaylorandfrancis.com The resulting phosphorylated compound, 2-DG-6P-d8, is a charged molecule that cannot easily cross the cell membrane and is therefore trapped within the cell. nih.govtaylorandfrancis.com Unlike glucose-6-phosphate, 2-DG-6P-d8 cannot be further metabolized by the next enzyme in glycolysis, phosphoglucose (B3042753) isomerase (PGI), because of the missing hydroxyl group at the C-2 position. nih.govpatsnap.commdpi.commdpi.com This inability to be further processed leads to its accumulation inside the cell. nih.govpatsnap.commdpi.com

Role of Glucose Transporters in this compound Internalization

Metabolic Blockade and Accumulation Dynamics of 2-Deoxy-D-glucose-6-Phosphate-d8

The intracellular accumulation of 2-Deoxy-D-glucose-6-phosphate-d8 (2-DG-6P-d8) is a key consequence of its metabolic trapping. nih.govpatsnap.commdpi.com This buildup has significant inhibitory effects on glycolysis. 2-DG-6P-d8 acts as a competitive inhibitor of the enzyme phosphoglucose isomerase (PGI) and a non-competitive, allosteric inhibitor of hexokinase. alzdiscovery.orgmdpi.compnas.org The inhibition of hexokinase reduces the phosphorylation of glucose itself, thereby slowing down the entire glycolytic pathway. patsnap.com The extent of this metabolic blockade is directly related to the amount of 2-DG-6P-d8 that accumulates within the cell. nih.gov This accumulation effectively halts the normal flow of glucose through glycolysis. nih.govmdpi.com

Influence on Glycolytic and Associated Pathways in Preclinical Models

The metabolic blockade induced by this compound has profound effects on cellular energy production and other interconnected metabolic pathways. These effects have been extensively studied in various preclinical models.

A primary consequence of inhibiting glycolysis with this compound is the depletion of cellular adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. alzdiscovery.orgpatsnap.commdpi.comnih.gov By blocking the breakdown of glucose, the production of ATP through glycolysis is significantly reduced. patsnap.commdpi.com This energy stress is particularly impactful in cells that heavily rely on glycolysis for their energy needs, such as cancer cells, especially under hypoxic (low oxygen) conditions. mdpi.comoncotarget.comnih.gov Under normal oxygen conditions (normoxia), many cells can compensate by utilizing alternative energy sources like fatty acids and amino acids through mitochondrial respiration. nih.gov However, under hypoxia, where mitochondrial function is limited, the inhibition of glycolysis by 2-DG leads to a severe drop in ATP levels, which can trigger cell death. oncotarget.comnih.gov Even under normoxic conditions, high concentrations of 2-DG can cause a notable, though less severe, reduction in ATP levels. oncotarget.com

Beyond its effects on glycolysis, this compound also interferes with N-linked glycosylation, a critical process for the proper folding and function of many proteins. wikipedia.orgspandidos-publications.complos.orgaai.org This occurs because 2-DG is structurally similar to mannose, a key sugar in the N-glycosylation pathway. mdpi.comnih.govaai.org 2-DG competitively inhibits the incorporation of mannose into oligosaccharide precursors required for glycosylation. researchgate.net This disruption leads to the accumulation of unfolded or misfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress. nih.govspandidos-publications.complos.orgresearchgate.net The cell responds to ER stress by activating the unfolded protein response (UPR). wikipedia.orgplos.org If the stress is too severe or prolonged, it can lead to the induction of apoptosis (programmed cell death). oncotarget.com Interestingly, the efficacy of 2-DG in inhibiting glycolysis versus N-glycosylation may depend on oxygen availability, with a preference for glycolysis inhibition in hypoxic conditions and N-glycosylation disruption in normoxic conditions. mdpi.com

Downstream Effects on Biosynthetic Processes and Oxidative Stress

Interference with Biosynthetic Processes

One of the most significant downstream effects of 2-DG is the disruption of N-linked glycosylation, a crucial process for the proper folding and function of many proteins. nih.govplos.orgaacrjournals.org This interference is not primarily a consequence of glycolytic inhibition but rather a direct competition with mannose, a key sugar in the synthesis of the lipid-linked oligosaccharide (LLO) precursor required for glycosylation. plos.orgaacrjournals.org 2-DG can be erroneously incorporated into these LLOs, leading to the formation of non-functional precursors and the inhibition of mature LLO assembly. plos.org This disruption of protein glycosylation can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which can ultimately lead to apoptosis. nih.govplos.org The cytotoxic effects of 2-DG in several cancer cell lines under normal oxygen conditions have been attributed more to this inhibition of N-linked glycosylation than to the inhibition of glycolysis. nih.gov The addition of exogenous mannose has been shown to reverse the effects of 2-DG on glycosylation and subsequent apoptosis, without affecting the inhibition of glycolysis, clearly distinguishing these two mechanisms. nih.govaacrjournals.orgaai.org

The impact on biosynthetic pathways also extends to nucleotide synthesis. The pentose (B10789219) phosphate (B84403) pathway (PPP) is a critical route for generating NADPH, essential for reductive biosynthesis and antioxidant defense, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis. nih.gov While 2-DG-6-phosphate can be a substrate for the first enzyme of the PPP, glucose-6-phosphate dehydrogenase (G6PD), it appears incapable of being further metabolized within the pathway. nih.gov This can disrupt the normal flux through the PPP, potentially limiting the availability of precursors for synthesizing fatty acids, amino acids, and nucleic acids. nih.gov

Induction of Oxidative Stress

A substantial body of research indicates that 2-DG treatment leads to the generation of oxidative stress, characterized by an increase in reactive oxygen species (ROS). nih.govnih.govpatsnap.complos.org This is thought to occur through multiple mechanisms. By limiting the flux through the pentose phosphate pathway, 2-DG can decrease the production of NADPH. nih.govmdpi.com NADPH is the primary reducing equivalent for regenerating the antioxidant glutathione (B108866) (GSH) from its oxidized state (GSSG) via glutathione reductase. mdpi.com A decrease in the GSH/GSSG ratio compromises the cell's ability to detoxify hydroperoxides, leading to an accumulation of ROS. nih.govnih.gov

Research has shown that 2-DG can induce the production of ROS, such as superoxide (B77818) and hydrogen peroxide, in various cell types, including cancer cells and endothelial cells. plos.orgnih.gov This increase in ROS can, in turn, activate stress-related signaling pathways like the AMP-activated protein kinase (AMPK) pathway, which can trigger downstream processes such as autophagy. plos.orgresearchgate.net The cytotoxic effects of 2-DG have been shown to be mediated, at least in part, by this induction of metabolic oxidative stress. nih.govnih.gov Antioxidants like N-acetyl-l-cysteine (NAC) have been demonstrated to protect cells from 2-DG-induced cell death, supporting the causal link between oxidative stress and 2-DG's cytotoxicity. nih.govnih.gov

The table below summarizes key research findings on the downstream effects of 2-DG.

Effect Mechanism Affected Cell Types/Model Key Findings Citations
Inhibition of N-linked Glycosylation Interference with lipid-linked oligosaccharide (LLO) synthesis by competing with mannose.Various tumor cell lines, Endothelial cells, Acute Myeloid Leukemia cellsLeads to unfolded protein response (UPR), ER stress, and apoptosis. Effect is reversible with exogenous mannose. nih.govplos.orgaacrjournals.orgaai.org
Impact on Pentose Phosphate Pathway (PPP) 2-DG-6-P can enter the PPP but cannot be fully metabolized, disrupting the pathway.General cellular metabolismMay reduce the production of NADPH and ribose-5-phosphate, impacting nucleotide and fatty acid synthesis. nih.govnih.govuzh.ch
Induction of Oxidative Stress Decreased NADPH production via PPP, leading to reduced glutathione (GSH) regeneration. Direct generation of ROS.Cancer cells (various types), Endothelial cellsIncreased levels of reactive oxygen species (ROS), such as H₂O₂. Sensitizes cells to other oxidative stress-inducing agents. nih.govnih.govplos.orgnih.gov
Activation of Stress Responses Triggered by ER stress (from glycosylation inhibition) and oxidative stress.Endothelial cells, Cancer cellsActivation of the Unfolded Protein Response (UPR) and AMP-activated protein kinase (AMPK), leading to autophagy and/or apoptosis. plos.orgplos.orgresearchgate.net

Methodological Advancements in 2 Deoxy D Glucose D8 Application

Strategies for In Vitro Cellular Studies Utilizing 2-Deoxy-D-glucose-d8

In vitro systems, including cultured cell lines and primary cells, are fundamental in dissecting the cellular and molecular mechanisms of glucose metabolism.

Cultured cell lines are instrumental in studying the metabolic effects of 2-Deoxy-D-glucose (2-DG), the non-deuterated counterpart of this compound. Since 2-DG is a glucose analog, it is taken up by cells and phosphorylated by hexokinase, but it cannot be further metabolized in the glycolytic pathway. mdpi.comnih.gov This leads to the intracellular accumulation of 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), which inhibits both hexokinase and glucose-6-phosphate isomerase, effectively blocking glycolysis. mdpi.comnih.gov

This property of 2-DG is widely exploited in cancer research. Many cancer cells exhibit the Warburg effect, a state of increased aerobic glycolysis where glucose is converted to lactate (B86563) even in the presence of oxygen. nih.govresearchgate.net By targeting this metabolic vulnerability, 2-DG can deplete cancer cells of energy, increase oxidative stress, and induce cell death. nih.govresearchgate.net Studies in various cancer cell lines, including breast cancer and pancreatic cancer, have demonstrated that 2-DG can inhibit cell proliferation and induce apoptosis. frontiersin.orgresearchgate.net For instance, in pancreatic cancer cells, treatment with 2-DG led to decreased levels of lactic acid and ATP. researchgate.net

The table below summarizes findings from in vitro studies using 2-DG in different cancer cell lines.

Table 1: Effects of 2-Deoxy-D-glucose (2-DG) on Various Cancer Cell Lines in Vitro
Cell Line Cancer Type Key Findings
Breast Cancer Cells (Human and Mouse) Breast Cancer 2-DG, especially in combination with Newcastle disease virus, induced synergistic cytotoxicity and apoptosis by downregulating GAPDH and inhibiting glycolysis. frontiersin.org
Pancreatic Cancer Cells (BXPC-3, CFPAC-1, PANC-1) Pancreatic Cancer 2-DG inhibited cell viability in a dose-dependent manner, decreased lactic acid and ATP levels, and increased apoptosis. researchgate.net
Human Leukemia T cells Leukemia 13C-NMR analysis with [1,2-13C2]glucose revealed heterogeneous metabolism. jst.go.jp
Human Regulatory T cells (Tregs) N/A (Immune Cells) 2-DG treatment affected the proliferation and expression of key molecules in both thymically derived and in vitro-induced Tregs, highlighting the role of glycolysis in their function. plos.org

Furthermore, the use of deuterated glucose, such as [²H₇]glucose, in conjunction with Nuclear Magnetic Resonance (NMR) has been shown to distinguish between cancerous and normal liver cells by tracking the production of deuterated water (HDO), which correlates with glucose consumption. nationalmaglab.org

Ex vivo models using primary cells and tissue slices offer a bridge between in vitro cell culture and in vivo studies by preserving the three-dimensional cellular architecture and cell-cell interactions of the original tissue. nih.gov This approach allows for the investigation of metabolic processes in a more physiologically relevant context.

Stable Isotope Resolved Metabolomics (SIRM) has been effectively combined with the use of thin tissue slices to study metabolic activity. nih.gov In this method, freshly resected tissue slices are maintained in a culture medium containing stable isotope-enriched nutrients like ¹³C-glucose. nih.gov This technique enables the tracing of metabolic pathways and the analysis of metabolic flux in human tissues. nih.gov For example, studies on human liver tissue ex vivo have used this method to assess a wide range of metabolic pathways, revealing activities like de novo creatine (B1669601) synthesis and showing that cultured liver tissue can retain individual metabolic phenotypes. diva-portal.org

Another innovative technique involves the use of the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diaxol-4-yl)amino]-2-deoxyglucose (2-NBDG) in live tissue slice cultures to measure dynamic and spatially resolved glucose uptake. biorxiv.org This has been applied to murine lymph node slices to differentiate glucose uptake in activated versus naive lymphocytes. biorxiv.org While these studies often use fluorescent or ¹³C-labeled glucose analogs, the principles are directly applicable to studies involving this compound.

Cultured Cell Line Applications for Metabolic Characterization

In Vivo Preclinical Model Integration of this compound

Preclinical animal models are crucial for understanding the systemic effects and metabolic fate of this compound in a whole organism.

Rodent models, particularly mice and rats, are the most commonly used systems for in vivo metabolism studies due to their well-characterized physiology and the availability of genetic models. conductscience.com The administration of labeled compounds like 2-Deoxy-D-glucose allows for the tracing of metabolic pathways and the quantification of glucose utilization in different tissues. researchgate.net

Historically, radiolabeled [¹⁴C]-2-DG has been used in quantitative autoradiography to measure local cerebral metabolic activity. nih.gov This method provides quantitative measurements of glucose utilization and allows for the histological identification of the brain regions involved. nih.gov In vivo studies in rats have used tracer kinetic techniques with [¹-14C]2-deoxyglucose to measure the rates of its phosphorylation and dephosphorylation in the brain. nih.gov

More recently, studies have utilized non-radioactive deuterated glucose analogs. For instance, in vivo experiments in mice have shown that 2-DG can suppress the growth of pancreatic cancer cells by promoting apoptosis. researchgate.net Furthermore, 2-DG has been shown to ameliorate animal models of dermatitis, suggesting a role for glucose metabolism in inflammatory skin diseases. nih.gov

The table below presents findings from in vivo studies using 2-DG in various animal models.

Table 2: In Vivo Effects of 2-Deoxy-D-glucose (2-DG) in Animal Models
Animal Model Condition Key Findings
Immunocompetent mice with mammary adenocarcinoma Breast Cancer Combination of 2-DG and Newcastle disease virus significantly inhibited tumor growth compared to single treatments. frontiersin.org
Mice with pancreatic cancer xenografts Pancreatic Cancer 2-DG treatment decreased the weight and volume of tumors and increased apoptosis. researchgate.net
Mice with TPA and oxazolone-induced dermatitis Dermatitis Administration of 2-DG ameliorated dermatitis, suggesting that inhibiting glucose metabolism can reduce skin inflammation. nih.gov
Rat glioma model Brain Tumor DMI with [6,6'-²H₂]glucose revealed high-contrast metabolic maps depicting the Warburg effect in tumor tissue. nih.gov

Deuterium (B1214612) Metabolic Imaging (DMI) is a non-invasive magnetic resonance (MR)-based technique that maps metabolism in three dimensions. It involves the administration of a deuterium-labeled substrate, such as [6,6’-²H₂]-glucose or this compound, followed by MR spectroscopic imaging (MRSI) to detect the substrate and its metabolic products. nih.gov DMI offers several advantages, including the use of non-radioactive, stable isotopes and the ability to observe metabolic processes over extended periods. nih.gov

DMI has been successfully applied in preclinical models to visualize tumor glycolysis. frontiersin.org For instance, in a rat glioma model, DMI using [6,6'-²H₂]glucose generated high-contrast metabolic maps that clearly depicted the Warburg effect, showing pronounced metabolic differences between tumor and normal brain tissue. nih.gov DMI has also been extended to mouse models, enabling high-resolution metabolic mapping of the mouse brain.

Recent research has explored the use of 2-deoxy-2-[²H₂]-d-glucose (2-DG-d2) for DMI as a non-ionizing alternative to the PET tracer [¹⁸F]FDG. acs.orgnih.gov Like [¹⁸F]FDG, 2-DG-d2 is trapped intracellularly after phosphorylation. acs.orgnih.gov The unique NMR chemical shift of the deuterons in 2-DG-d2 allows for its specific detection, and advanced imaging techniques like balanced steady-state free procession (bSSFP) have been developed to enhance the sensitivity and specificity of 2-DG-d2 imaging. acs.orgnih.gov

Rodent and Small Animal Model Systems for Metabolic Flux Tracing

Advanced Analytical Techniques for this compound and its Metabolites

The accurate detection and quantification of this compound and its metabolites are critical for the interpretation of metabolic studies. A variety of advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of 2-DG and its analogs. nih.govgoogle.com Various detection methods can be coupled with HPLC, including ultraviolet (UV) detection at low wavelengths (e.g., 195 nm) and evaporative light scattering detection (ELSD). scholarsresearchlibrary.comgoogle.com A hydrophilic interaction chromatography (HILIC) method with ELSD has been developed for the direct determination of 2-DG, capable of separating it from its precursor and starting material. scholarsresearchlibrary.com

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and specific quantification of metabolites. lcms.cz While 2-DG can be challenging to analyze with MS due to interfering metabolites, methods have been developed for related compounds like 2-fluoro-2-deoxyglucose (2FDG), achieving low detection limits. chemrxiv.org Tandem mass spectrometry (MS/MS) techniques, such as triple quadrupole MS, provide high specificity for quantitative analysis. researchgate.netnih.gov The use of deuterium-labeled internal standards is a common strategy to improve the accuracy of quantification in MS-based methods. lipidmaps.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique, particularly for in vivo studies. As discussed in the DMI section, ²H NMR is the cornerstone of Deuterium Metabolic Imaging, allowing for the non-invasive detection and mapping of deuterated compounds and their metabolites within living organisms. nih.gov Specialized NMR techniques and cryoprobes can achieve high sensitivity for detecting ²H nuclei, enabling real-time tracking of glucose metabolism in live cell cultures and in vivo. nationalmaglab.org

The table below summarizes the primary analytical techniques used for 2-DG and its analogs.

Table 3: Analytical Techniques for 2-Deoxy-D-glucose (2-DG) and its Analogs
Technique Principle Application
High-Performance Liquid Chromatography (HPLC) Separation based on physicochemical properties. Quantification of 2-DG in various samples, including pharmaceutical ingredients and biological matrices. nih.govgoogle.com
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ions. Highly sensitive and specific quantification of 2-DG metabolites, often coupled with LC for separation. chemrxiv.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Detection of nuclear spin properties in a magnetic field. Non-invasive in vivo imaging and metabolic tracing (DMI), and analysis of metabolic pathways in vitro. nationalmaglab.org

Compound List

Compound Name
2-Deoxy-D-glucose
This compound
2-deoxy-D-glucose-6-phosphate
[6,6’-²H₂]-glucose
[²H₇]glucose
deuterated water (HDO)
[¹⁴C]-2-DG
[¹-14C]2-deoxyglucose
2-deoxy-2-[²H₂]-d-glucose (2-DG-d2)
[¹⁸F]FDG
2-[N-(7-nitrobenz-2-oxa-1,3-diaxol-4-yl)amino]-2-deoxyglucose (2-NBDG)
¹³C-glucose
2-fluoro-2-deoxyglucose (2FDG)
GAPDH
ATP
Lactic acid
Newcastle disease virus
TPA (12-o-tetradecanoylphorbol-13-acetate)
Oxazolone
Glutamate

Mass Spectrometry (MS) Based Approaches for Isotopic Tracing and Metabolite Profiling

Mass spectrometry (MS) stands as a cornerstone technique for metabolic studies utilizing stable isotopes like deuterium. When this compound is introduced into a biological system, it is taken up by cells through glucose transporters and phosphorylated by hexokinase to form this compound-6-phosphate. Since this phosphorylated form cannot be further metabolized in the glycolytic pathway, it accumulates within the cell. nih.govmdpi.com This accumulation, along with the mass shift introduced by the deuterium atoms, allows for sensitive and specific detection using MS.

Isotope dilution mass spectrometry (IDMS) is a powerful MS-based method where a known amount of a stable isotope-labeled compound, such as 2-DG-d8, is added to a sample. ckisotopes.com This serves as an internal standard to accurately quantify the corresponding unlabeled metabolite. The high sensitivity of modern MS instruments, particularly when coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), enables the detection and quantification of even trace amounts of metabolites. ckisotopes.comchemrxiv.org For instance, GC-MS has been used to determine the site and extent of deuterium labeling in glucose, providing detailed information on metabolic pathways. nih.gov

Untargeted LC/MS approaches have further expanded the scope of isotopic tracing studies, allowing for the investigation of complex metabolic networks. d-nb.info These methods can identify a wide range of metabolites that incorporate the deuterium label from 2-DG-d8, offering a global view of its metabolic fate. d-nb.infofrontiersin.org The development of sophisticated software tools is crucial for processing the complex datasets generated in these untargeted analyses, helping to accurately identify and quantify isotopically labeled species. d-nb.info

Key Features of MS-Based Approaches with this compound:

FeatureDescription
High Sensitivity Enables detection of low-abundance metabolites and small changes in their levels. chemrxiv.org
High Specificity The unique mass of the deuterated standard allows for clear differentiation from other molecules in the sample. ckisotopes.com
Quantitative Accuracy Isotope dilution provides a reliable method for absolute quantification of metabolites. ckisotopes.com
Metabolic Flux Analysis Tracing the incorporation of deuterium into various metabolites provides insights into the activity of metabolic pathways.
Untargeted Profiling Allows for the discovery of unexpected metabolic pathways and novel biomarkers. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-invasive technique for studying metabolism. Unlike MS, which typically requires sample destruction, NMR can be used to analyze intact cells and tissues. vttresearch.com When using isotopically labeled substrates like this compound, NMR can provide unique information about the specific location of the isotope within a molecule. This is particularly valuable for metabolic flux analysis, which aims to quantify the rates of metabolic reactions. nih.gov

¹H and ¹³C NMR are commonly used in metabolic studies. However, the use of deuterium offers certain advantages. Deuterium Magnetic Resonance Spectroscopy (DMRS) can directly detect deuterated compounds. plos.org Because deuterium is a stable isotope with low natural abundance, its signal provides a clear and specific marker for the labeled molecule and its downstream metabolites. rsc.org

For example, a study using ¹⁹F NMR, which is analogous to DMRS in its application, was able to non-invasively observe the metabolism of a fluorinated glucose analog in rat brain, revealing more extensive metabolic processing than previously thought. nih.gov Similarly, DMRS with 2-DG-d8 can monitor its uptake and intracellular fate, providing insights into glucose transport and the initial steps of glycolysis. Combining data from both NMR and MS offers a comprehensive understanding of metabolic fluxes. nih.gov

Advantages of NMR in Metabolic Flux Analysis:

AdvantageDescription
Non-invasive Allows for the study of metabolic processes in living cells and tissues over time. vttresearch.com
Positional Information Can determine the specific location of the isotopic label within a molecule, providing detailed pathway information. nih.gov
Simultaneous Detection Can detect and quantify multiple metabolites in a single experiment. researchgate.net
Structural Elucidation Provides detailed structural information about metabolites. frontiersin.org

Chromatographic Separations (HPLC, GC) for Compound and Metabolite Quantification

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating complex mixtures of metabolites before their detection and quantification. google.comnih.gov The choice between HPLC and GC often depends on the properties of the analytes. For volatile compounds or those that can be made volatile through derivatization, GC is a suitable choice. nih.gov For non-volatile and thermally labile compounds like sugars and their phosphorylated derivatives, HPLC is generally preferred. scholarsresearchlibrary.com

In the context of this compound analysis, these separation techniques are almost always coupled with a detector, most commonly a mass spectrometer (LC-MS or GC-MS). nih.govnih.gov The chromatographic step separates 2-DG-d8 and its metabolites from other cellular components, reducing matrix effects and improving the accuracy of quantification. nih.gov For instance, a method combining hydrophilic interaction chromatography (HILIC) with evaporative light scattering detection (ELSD) has been developed for the direct determination of 2-Deoxy-D-glucose. scholarsresearchlibrary.com Another HPLC-MS/MS method was developed to separate 2-DG from other simple sugars like glucose, fructose, and mannose. nih.gov

The development of robust and validated chromatographic methods is crucial for obtaining reliable and reproducible results in metabolic studies. Method validation typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). google.com

Common Chromatographic Methods for 2-DG Analysis:

MethodStationary Phase ExampleMobile Phase ExampleDetector
HPLC Amino (NH2) Column nih.govAcetonitrile/Water nih.govMass Spectrometry (MS) nih.gov
HPLC Ligand Exchange (e.g., Calcium form) shodex.comWater shodex.comRefractive Index (RI)
HILIC Altech Altima HP HILIC scholarsresearchlibrary.comAcetonitrile/Water scholarsresearchlibrary.comEvaporative Light Scattering (ELSD) scholarsresearchlibrary.com
GC Not specifiedNot specifiedMass Spectrometry (MS) nih.gov

Applications of 2 Deoxy D Glucose D8 in Mechanistic Biological Research

Elucidating Glucose Uptake and Utilization Kinetics in Diverse Biological Systems

The ability to trace the flux of 2-DG-d8 provides a powerful method to quantify glucose transport and phosphorylation rates, offering insights into the metabolic activity of different cells and tissues under various physiological and pathological conditions. Stable isotope tracers like 2-DG-d8 are increasingly popular because they allow for in-depth analysis of metabolism safely and over longer experimental periods compared to radioactive probes. frontiersin.org

Cancer cells famously exhibit altered glucose metabolism, characterized by a high rate of glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. 2dg.orgnih.gov This metabolic shift makes cancer cells highly dependent on glucose for energy and biomass production. nih.gov 2-DG-d8 is utilized in preclinical cancer models to probe this dependency. By tracking the uptake and accumulation of 2-DG-d8, researchers can quantify the glycolytic flux in cancer cells versus normal cells. mdpi.com This approach helps in identifying the metabolic vulnerabilities of tumors. For instance, studies have shown that cancer cells often overexpress glucose transporters (like GLUT-1) and glycolytic enzymes to sustain their high metabolic rate, which leads to increased uptake of glucose analogs like 2-DG-d8. mdpi.comunipi.it This differential uptake is a cornerstone of diagnostic imaging with radiolabeled glucose analogs and is exploited in preclinical research using 2-DG-d8 to assess the metabolic phenotype of tumors and their response to therapies that target glycolysis. mdpi.comalzdiscovery.org

The brain is a highly metabolic organ, relying almost exclusively on glucose for its energy needs. 2-DG-d8 is employed in preclinical neurobiology research to study regional brain glucose metabolism. In models of neurological diseases such as traumatic brain injury (TBI) and Alzheimer's disease, altered glucose metabolism is a key pathological feature. plos.orgalzdiscovery.orgjci.org For example, in preclinical TBI models, inhibiting glycolysis with 2-DG has been shown to decrease the excitability of excitatory neurons, suggesting a potential therapeutic strategy. jci.org Studies using 2-DG analogs have demonstrated that they can protect hippocampal neurons from excitotoxic and oxidative injury. nih.gov

In rat brain studies, tracer kinetic techniques using labeled 2-deoxyglucose have been used to measure the rates of its phosphorylation and dephosphorylation, providing rate constants for the hexokinase reaction. nih.gov Furthermore, administration of 2-DG has been shown to increase local cerebral blood flow in most brain regions in awake rats, indicating a link between cerebral glucoprivation and vascular response. nih.gov These preclinical studies, which can be enhanced by the use of stable isotope-labeled 2-DG-d8, are crucial for understanding the metabolic underpinnings of brain function and disease.

Skeletal muscle and adipose tissue are key players in whole-body glucose homeostasis. 2-DG-d8 is used to investigate glucose uptake kinetics in these tissues, particularly in the context of insulin (B600854) resistance and type 2 diabetes. In isolated fat cells (adipocytes), studies with 2-deoxy-D-glucose have shown that its uptake and phosphorylation lead to a significant decrease in intracellular ATP levels and inhibit cell respiration. nih.gov This suggests that the accumulation of 2-deoxyglucose-6-phosphate has direct inhibitory effects on cellular energy metabolism beyond just blocking glycolysis. nih.gov

In preclinical models of cancer cachexia, which involves severe muscle wasting, 2-DG has been shown to ameliorate muscle loss. nih.gov It achieves this by inhibiting protein degradation pathways and enhancing mitochondrial energy production through ketone metabolism, effectively blocking the energy-wasting Cori cycle. nih.gov The use of 2-DG-d8 in such studies allows for precise tracing of how glucose analog metabolism interacts with other metabolic pathways, like lipid and ketone body metabolism, in muscle and adipose tissue. nih.govnih.gov

Research Findings on 2-Deoxy-D-glucose in Muscle and Adipose Tissue Metabolism
Tissue TypeModel SystemKey FindingMetabolic Effect
Adipose TissueIsolated rat adipocytesUptake and phosphorylation of 2-DG leads to a decline in intracellular ATP. nih.govInhibition of cellular respiration. nih.gov
Skeletal MuscleC26 adenocarcinoma xenograft model (Cancer Cachexia)2-DG administration ameliorated muscle wasting. nih.govInhibited protein degradation and enhanced ketone metabolism. nih.gov

The function of immune cells is tightly linked to their metabolic state. Upon activation, immune cells undergo significant metabolic reprogramming to meet the energetic and biosynthetic demands of proliferation and effector functions. uu.nl For instance, activated T cells often upregulate glycolysis. 2-DG-d8 is used in preclinical and in vitro studies to investigate these metabolic shifts. By inhibiting glycolysis, 2-DG can modulate immune cell activity. nih.govresearchgate.net

Studies on human T cells have shown that inhibiting glycolysis with 2-DG affects the activation and differentiation of various T cell subsets. For example, glycolysis is crucial for the activation and proliferation of naive CD4+ T cells. biorxiv.org Interestingly, treatment with 2-DG can promote the development of IL-17-secreting T cells (Th17) from memory subsets. biorxiv.org In studies of regulatory T cells (Tregs), 2-DG treatment at the onset of activation reduced their proliferation and the expression of key functional molecules. plos.org These findings, facilitated by tracing the impact of glucose analogs, demonstrate that manipulating metabolic pathways can be a strategy to modulate immune responses. biorxiv.orgplos.org

Research in Muscle and Adipose Tissue Metabolism

Understanding Metabolic Reprogramming in Disease Models

2-DG-d8 is a critical tool for dissecting the metabolic reprogramming that underlies various diseases, providing a window into how altered glucose utilization contributes to pathology.

The Warburg effect, or aerobic glycolysis, is a hallmark of cancer metabolism where cancer cells preferentially ferment glucose to lactate (B86563), even when oxygen is abundant. mdpi.com2dg.orgnih.gov This metabolic strategy is thought to provide a growth advantage by supporting rapid ATP production and providing building blocks for anabolic processes. unipi.it 2-Deoxy-D-glucose-d8 is instrumental in studying this phenomenon in preclinical models.

By acting as a competitive inhibitor of glucose transport and metabolism, 2-DG-d8 allows researchers to probe the consequences of blocking the first step of glycolysis. mdpi.com When cancer cells take up 2-DG-d8, it is phosphorylated to 2-DG-6-P-d8, which cannot be further metabolized and subsequently inhibits the enzyme hexokinase. mdpi.com This leads to energy depletion and can induce cell death, particularly in highly glycolytic cancer cells. mdpi.comnih.gov

Research using 2-DG in preclinical cancer models, such as a rat hepatocarcinoma model, has demonstrated that inhibiting glycolysis can significantly delay tumor development and prolong survival. nih.gov These studies reveal that glycolysis inhibition suppresses not only energy production but also downstream biosynthetic pathways like fatty acid and cholesterol synthesis. nih.gov The use of stable isotope-labeled 2-DG-d8 in combination with mass spectrometry-based metabolomics allows for a detailed mapping of how glucose carbons are rerouted in cancer cells and how inhibiting glycolysis affects the entire metabolic network. nih.govnih.gov

Key Enzymes and Pathways Targeted by 2-Deoxy-D-glucose in Cancer Models
Target Enzyme/PathwayMechanism of Action of 2-DGObserved Effect in Preclinical ModelsReference
HexokinaseCompetitive inhibition by 2-deoxy-D-glucose-6-phosphate.Reduced glycolytic flux, depletion of ATP. mdpi.com
GlycolysisOverall inhibition due to hexokinase blockage.Decreased lactate production, suppressed cell proliferation. nih.govnih.gov
N-linked GlycosylationInterference with mannose metabolism.Disruption of protein modification and function. mdpi.comnih.gov
Tricarboxylic Acid (TCA) CycleIndirect suppression due to reduced glycolytic output.Suppression of mitochondrial respiration and linked biosynthesis. nih.gov

Neurodegenerative and Neurological Disease Models (e.g., Epilepsy, Alzheimer's)

The glucose analog 2-deoxy-D-glucose (2-DG), and by extension its deuterated form, this compound, is a valuable tool in the study of neurological and neurodegenerative diseases due to the central role of glucose metabolism in brain function. Altered glucose uptake and metabolism are recognized as early indicators in the progression of conditions like Alzheimer's disease (AD). nih.gov

In preclinical studies, specifically in a female mouse model of Alzheimer's disease (3xTgAD), dietary administration of 2-DG has been shown to induce ketogenesis, which provides an alternative energy source for the brain. nih.gov This intervention led to the maintenance of mitochondrial bioenergetics and a reduction in oxidative stress. nih.gov Furthermore, 2-DG treatment was associated with a significant decrease in both amyloid precursor protein (APP) and amyloid beta (Aβ) oligomers. nih.gov This was accompanied by a shift towards the non-amyloidogenic pathway, as evidenced by increased α-secretase and decreased γ-secretase expression. nih.gov The treatment also enhanced the expression of genes involved in Aβ clearance and neurotrophic growth factors like BDNF and NGF. nih.gov These findings suggest that 2-DG can positively influence bioenergetic capacity and reduce the β-amyloid burden, demonstrating that this pathological feature is dynamic and can be reversed. nih.gov

Imaging techniques such as chemical exchange saturation transfer (CEST) MRI have been employed to detect the uptake of 2-DG in the brains of AD mouse models. nih.gov These studies have revealed a decline in 2-DG uptake in the brains of older AD model mice compared to their healthy counterparts, highlighting the progressive nature of metabolic dysfunction in the disease. nih.gov While 2-DG is extensively used in its radiolabeled form for PET scans to measure glucose metabolism in clinical research, its direct therapeutic application for neuroprotection is still under investigation. alzdiscovery.org

Inflammatory and Autoimmune Disease Metabolic Shifts (e.g., Dermatitis)

2-Deoxy-D-glucose (2-DG) and its deuterated counterpart, this compound, are instrumental in studying the metabolic shifts that occur during inflammatory and autoimmune diseases. This is because immune and inflammatory responses are closely linked to cellular metabolism.

In the context of skin inflammation, research has shown that glucose transporters are highly expressed in skin biopsies from patients with dermatitis. mdpi.com Animal models of dermatitis, induced by agents like 12-o-tetradecanoylphorbol-13-acetate (TPA) and oxazolone, have demonstrated that the administration of 2-DG can alleviate the condition. mdpi.comnih.gov This suggests that inhibiting glucose metabolism could be a viable strategy for managing dermatitis. mdpi.com Specifically, topical application of 2-DG has been found to reduce TPA-induced edema and decrease the thickness of the epidermis and dermis in mouse models. mdpi.com

Beyond dermatitis, 2-DG has shown therapeutic potential in various inflammatory disease models. It has been found to inhibit cellular responses to pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. nih.govnih.gov This is achieved by inhibiting the N-linked glycosylation of their receptors, like the IL-6 receptor gp130. nih.gov This deglycosylation prevents the binding of the cytokine and the activation of downstream signaling pathways. nih.gov As a result, 2-DG has been shown to be effective in mouse models of inflammatory bowel disease and rheumatoid arthritis. nih.gov Furthermore, it can prevent lipopolysaccharide (LPS)-induced shock, a model for a cytokine storm, and LPS-induced pulmonary inflammation. nih.govnih.gov

In the context of macrophage polarization, a key process in inflammation, 2-DG treatment has been shown to decrease the polarization of anti-inflammatory M2 macrophages. frontiersin.org This effect, which can prevent disease progression in tumor and allergic airway inflammation models, is mediated through the AMPK-Hif-1α pathway. frontiersin.org

Metabolic Syndrome and Diabetes Research Models

In research models of metabolic syndrome and diabetes, 2-Deoxy-D-glucose (2-DG) has been shown to improve glucose metabolism. alzdiscovery.org Specifically, a 2-DG diet resulted in decreased blood glucose and insulin concentrations under non-stressful conditions. alzdiscovery.org However, the glucose and insulin responses to stress were maintained. alzdiscovery.org This suggests that 2-DG treatment may help reduce neuroendocrine responses to stressors. alzdiscovery.org

Assessment of Glycolytic Inhibition and its Downstream Cellular Consequences

2-Deoxy-D-glucose (2-DG) and its deuterated form, this compound, serve as critical tools for investigating the consequences of inhibiting glycolysis. As a glucose analog, 2-DG is taken up by cells through glucose transporters. mdpi.comwikipedia.org Once inside, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). mdpi.comnih.govmdpi.com Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by phosphoglucose (B3042753) isomerase. nih.govmdpi.com This leads to its accumulation within the cell, which competitively inhibits hexokinase and phosphoglucose isomerase, thereby blocking the glycolytic pathway. mdpi.comnih.gov

Cellular Energetics and ATP Production Research

The inhibition of glycolysis by 2-DG directly impacts cellular energetics, primarily by depleting ATP levels. mdpi.comoncotarget.com In cultured primary rat astrocytes, exposure to 2-DG resulted in a time- and concentration-dependent decrease in cellular ATP. nih.govresearchgate.netnih.gov This ATP loss was accelerated when mitochondrial metabolism was also inhibited, highlighting the role of mitochondrial ATP regeneration in compensating for the glycolytic block. nih.govnih.gov For instance, a 30-minute exposure to 10 mM 2-DG led to a 50% reduction in cellular ATP in astrocytes. nih.govresearchgate.net

In T cells, low concentrations of 2-DG have been observed to lower the extracellular acidification rate (ECAR), a measure of glycolysis, without a significant increase in the oxygen consumption rate (OCR), which reflects mitochondrial respiration. mdpi.com This resulted in an increased OCR/ECAR ratio, indicating a metabolic shift from glycolysis to oxidative phosphorylation. mdpi.com Interestingly, while ATP production from glycolysis was significantly decreased, the total ATP production was not reduced at these lower concentrations. mdpi.com

The following table summarizes the effects of 2-DG on cellular energetics in different cell types:

Cell Type2-DG ConcentrationObservationReference
Primary Rat Astrocytes10 mM50% reduction in cellular ATP after 30 minutes. nih.govresearchgate.net nih.gov, researchgate.net
T Cells0.6 mMDecreased glycolytic ATP production, but total ATP production was maintained. mdpi.com mdpi.com
Carcinoma CellsHigh concentrations30-40% reduction in ATP under normoxic conditions, and 70-90% reduction under hypoxic conditions. oncotarget.com oncotarget.com

Impact on Biosynthetic Pathways (e.g., Nucleotide, Lipid, Glycoprotein (B1211001) Synthesis)

The consequences of 2-DG-mediated glycolytic inhibition extend to various biosynthetic pathways that rely on glucose-derived intermediates. One of the most significantly affected processes is N-linked glycosylation. nih.govoncotarget.complos.org 2-DG, being structurally similar to mannose, interferes with the synthesis of oligosaccharides required for this process. oncotarget.complos.org This interference can lead to the accumulation of unfolded proteins and induce endoplasmic reticulum (ER) stress. oncotarget.complos.org

In yeast protoplasts, 2-DG was found to inhibit the synthesis of glycoprotein enzymes like invertase and acid phosphatase. nih.gov This inhibition was linked to the accumulation of 2-dG-6-P, which blocks the conversion of fructose-6-P to glucose-6-P and mannose-6-P, essential precursors for glycoprotein synthesis. nih.gov

Regarding lipid synthesis, studies in HepG2 cells have shown that while 2-DG induces a rapid reorganization of the Golgi apparatus, it does not completely block the synthesis of complex lipids. nih.gov Even with reduced cellular ATP levels, the cells were still able to metabolize a fluorescently labeled ceramide into sphingomyelin, indicating that some functions of the Golgi in lipid metabolism persist. nih.gov

The impact of 2-DG on various biosynthetic pathways is detailed in the table below:

Biosynthetic PathwayEffect of 2-DGUnderlying MechanismReference
N-linked GlycosylationInhibitionInterference with mannose metabolism and fraudulent incorporation into lipid-linked oligosaccharides. plos.org plos.org
Glycoprotein SynthesisInhibitionBlockade of the synthesis of carbohydrate moieties due to depletion of precursors like glucose-6-P and mannose-6-P. nih.gov nih.gov
Complex Lipid SynthesisPartial persistenceThe Golgi apparatus, despite structural changes, retains some capacity for lipid metabolism. nih.gov nih.gov
Nucleotide SynthesisPotential ImpactGlycolysis provides precursors for the pentose (B10789219) phosphate (B84403) pathway, which is essential for nucleotide synthesis. Inhibition of glycolysis by 2-DG can indirectly affect this pathway. nih.gov nih.gov

Modulation of Signal Transduction Pathways and Gene Expression

The metabolic stress induced by 2-DG triggers significant changes in signal transduction pathways and gene expression. A key sensor of cellular energy status, AMP-activated protein kinase (AMPK), is often activated in response to the ATP depletion caused by 2-DG. oncotarget.complos.org In endothelial cells, 2-DG-induced AMPK activation was found to be mediated by reactive oxygen species (ROS). plos.org This activated AMPK can then induce autophagy, a cellular recycling process, by modulating downstream targets like mTOR. plos.org

In pancreatic cancer cells, 2-DG treatment led to the phosphorylation and subsequent dysfunction of glutamine:fructose-6-phosphate aminotransferase 1 (GFAT1), an enzyme in the hexosamine biosynthesis pathway. nih.gov This resulted in reduced protein N-glycosylation and induced ER stress, ultimately leading to apoptosis. nih.gov

Furthermore, 2-DG has been shown to modulate the expression of various genes. For instance, in an Alzheimer's disease mouse model, 2-DG treatment led to increased expression of neurotrophic growth factors and genes involved in β-amyloid clearance. nih.gov In non-Hodgkin lymphoma cells, 2-DG has been shown to down-regulate the expression of HIF-1α and c-MYC. oncotarget.com

The following table provides an overview of the modulation of signaling pathways and gene expression by 2-DG:

Signaling Pathway/GeneEffect of 2-DGCellular ContextReference
AMPKActivationEndothelial cells, pancreatic cancer cells, acute lymphoblastic leukemia cells. oncotarget.complos.orgnih.gov oncotarget.com, plos.org, nih.gov
mTORInhibition (downstream of AMPK)Endothelial cells. plos.org plos.org
HIF-1αDown-regulationNon-Hodgkin lymphoma cells. oncotarget.com oncotarget.com
c-MYCDown-regulationNon-Hodgkin lymphoma cells. oncotarget.com oncotarget.com
Neurotrophic Growth Factors (BDNF, NGF)Increased expressionAlzheimer's disease mouse model. nih.gov nih.gov
Genes for Aβ clearanceIncreased expressionAlzheimer's disease mouse model. nih.gov nih.gov

Emerging Research Avenues and Future Perspectives for 2 Deoxy D Glucose D8

Integration with Multi-Omics Approaches (Metabolomics, Proteomics)

The use of 2-Deoxy-D-glucose-d8 is increasingly being integrated with multi-omics disciplines, such as metabolomics and proteomics, to provide a more holistic understanding of cellular metabolism. creative-proteomics.comnih.gov As a deuterated glucose analog, 2-DG-d8 serves as a powerful tool in stable isotope tracing studies, which are fundamental to metabolic research. nih.gov These studies involve introducing the labeled compound into a biological system and tracking its transformation and incorporation into various downstream molecules. nih.gov

In metabolomics, 2-DG-d8 is used to trace the flux through the glycolytic pathway and connected metabolic networks. creative-proteomics.comisotope.com By using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the deuterated metabolites derived from 2-DG-d8. nih.govnih.gov This provides a dynamic view of metabolic pathway activity, which is a significant advantage over the static snapshot offered by traditional metabolomics. For instance, a study on an endometrial cancer cell line using mass spectrometry to analyze the effects of 2-DG revealed the presence of unique deoxy-metabolites, suggesting that the compound's impact extends beyond simple glycolytic inhibition and alters global metabolism. researchgate.net The use of the d8 version enhances the ability to distinguish the tracer and its derivatives from the endogenous, non-labeled molecules.

In the realm of proteomics, the influence of 2-DG on protein-related processes offers an indirect but significant avenue for 2-DG-d8 research. The non-deuterated analog, 2-DG, is known to interfere with N-linked glycosylation, a crucial protein modification process, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). frontiersin.orgmdpi.com An integrated proteomic and glycoproteomic investigation of colorectal cancer cells treated with 2-DG revealed significant alterations in the N-glycoproteomic network and an up-regulation of proteins involved in protein folding and mitochondrial function. By using 2-DG-d8, researchers could more accurately trace the metabolic fate of the glucose analog and correlate it with specific changes in the proteome and glycoproteome, offering a clearer link between metabolic shifts and cellular protein machinery. A study on the murine heart showed that 2-DG treatment augments the mitochondrial respiratory chain proteome, suggesting a compensatory mechanism for the energy deficit caused by glycolysis inhibition. nih.gov Using 2-DG-d8 in such studies would help to precisely track the metabolic reprogramming that leads to these proteomic changes.

The integration of 2-DG-d8 into multi-omics workflows allows for the construction of more comprehensive biological models, as shown in the table below.

Multi-Omics ApproachApplication of this compoundResearch Findings & Insights
Metabolomics Tracing metabolic pathways and quantifying metabolite flux.Enables dynamic analysis of glycolysis and connected pathways; helps identify unique deuterated metabolites, revealing broader metabolic impact. creative-proteomics.comresearchgate.net
Proteomics Investigating the impact of metabolic shifts on protein expression and modification.Elucidates how inhibiting glucose metabolism affects processes like N-linked glycosylation and induces stress responses like the UPR. frontiersin.org
Glycoproteomics Analyzing changes in protein glycosylation patterns.Reveals specific alterations in the N-glycoproteome, linking metabolic interference directly to protein function.
Integrated Analysis Combining datasets to build comprehensive models of cellular function.Provides a systems-level view of how metabolic perturbations induced by 2-DG-d8 propagate through different biological layers.

Development of Novel Tracing and Imaging Methodologies (Preclinical, Non-Ionizing)

A significant and promising future for this compound lies in the development of non-invasive, non-ionizing imaging techniques for preclinical research. Traditional metabolic imaging methods, such as Positron Emission Tomography (PET) using the radiolabeled glucose analog [18F]fluoro-2-deoxy-D-glucose (FDG), involve ionizing radiation. bitesizebio.com This limits their use, especially in vulnerable populations and for frequent, longitudinal studies. bitesizebio.com

Deuterium-based metabolic imaging is emerging as a safe and powerful alternative. A notable project, DDG-MRI, is focused on creating an MRI-based technique that can deliver PET-like images without ionizing radiation by using uniformly labeled [D8]2-deoxy-D-glucose. bitesizebio.com This novel approach leverages advanced deuterium (B1214612) MRI methods to detect the uptake of the deuterated compound in malignant tissues. The goal is to achieve high spatial resolution in a short scan time, offering a safer and more accessible method for metabolic cancer imaging. bitesizebio.com

Other non-ionizing imaging modalities that could potentially be adapted for 2-DG-d8 include:

Deuterium Magnetic Resonance Spectroscopy (DMRS): This technique can detect deuterated compounds in vivo and distinguish between different metabolites based on their chemical shift. plos.org It has been used to monitor the uptake and washout of other deuterated glucose analogs, demonstrating its potential for analyzing metabolic pathways and rates non-invasively. plos.orgnih.gov

Chemical Exchange Saturation Transfer (CEST) MRI: While initially demonstrated with non-deuterated 2-DG, glucoCEST MRI indirectly detects the accumulation of 2-DG and its phosphorylated form, 2-DG-6-phosphate. The principles of CEST could potentially be applied to the deuterated version for enhanced specificity.

Spectral Tracing of Deuterium Isotope (STRIDE) Microscopy: This technique uses stimulated Raman scattering (SRS) microscopy to visualize the metabolic distribution of deuterated molecules. Studies using [D7]-glucose have successfully mapped the synthesis of lipids, proteins, and glycogen (B147801) in tissues with high spatial resolution. springernature.com Applying STRIDE with 2-DG-d8 could offer unprecedented subcellular views of its metabolic fate.

The development of these non-ionizing methodologies holds the potential to transform preclinical research by enabling repeated, safe, and detailed visualization of metabolic processes.

Imaging ModalityPrinciplePotential Application with this compoundAdvantages over Traditional Methods
Deuterium MRI (DDG-MRI) Direct detection of deuterium signals from administered 2-DG-d8 to create metabolic maps. bitesizebio.comCancer detection, monitoring treatment response, and staging tumors. bitesizebio.comNo ionizing radiation, potentially higher spatial resolution than PET. bitesizebio.com
Deuterium MRS (DMRS) Spectroscopic detection and quantification of 2-DG-d8 and its downstream metabolites. plos.orgismrm.orgReal-time analysis of metabolic fluxes and pathway dynamics in specific tissues.Non-invasive, provides chemical specificity to distinguish different metabolites. plos.org
STRIDE Microscopy Raman spectroscopy-based imaging of the carbon-deuterium bonds in 2-DG-d8. springernature.comHigh-resolution mapping of the subcellular distribution and incorporation of the tracer into macromolecules.Non-invasive, high spatial resolution for visualizing metabolic heterogeneity in tissues. springernature.com

Addressing Methodological Challenges and Limitations in this compound Studies

Despite its promise, the application of this compound is not without its challenges, many of which are inherited from its non-deuterated counterpart, 2-DG.

A primary limitation is the competition with endogenous glucose. mdpi.com Since 2-DG and 2-DG-d8 enter cells via the same glucose transporters, high physiological glucose concentrations can limit the uptake and efficacy of the tracer. mdpi.com This is particularly relevant in highly glycolytic tumors, which may require higher concentrations of the analog to effectively trace or inhibit glycolysis. mdpi.com

Another significant challenge relates to the compound's pharmacokinetics. Studies on 2-DG have shown that it can have poor pharmacokinetic properties, which has limited its therapeutic efficacy in clinical trials. mdpi.com While deuteration can sometimes alter the metabolic stability of a compound, the fundamental transport and initial phosphorylation of 2-DG-d8 are expected to be very similar to 2-DG. Furthermore, discrepancies have been noted in studies using deuterated glucose ([6,6-2H2]-glucose), where intermittent blood sampling in short-term studies may lead to an underestimation of the true precursor availability, affecting the quantification of metabolic rates. frontiersin.org

There are also analytical challenges. While mass spectrometry and NMR are powerful tools, the analysis of stable isotope tracing data can be complex. It requires sophisticated data analysis techniques and corrections for the natural abundance of isotopes to accurately determine metabolic fluxes. nih.gov The interpretation of labeling patterns can also be intricate, especially in complex, interconnected metabolic networks. researchgate.net

Finally, although generally considered safe, high doses of 2-DG have been associated with side effects, and its use in certain patient populations, such as those with diabetes, requires caution due to its impact on glucose metabolism. mrmed.in These safety considerations must be carefully evaluated in preclinical studies involving 2-DG-d8.

Challenge / LimitationDescriptionPotential Mitigation Strategies
Competition with Glucose High levels of endogenous glucose can reduce the uptake and effectiveness of 2-DG-d8. mdpi.comCareful control of dietary intake in preclinical models; use in combination with agents that modulate glucose metabolism.
Pharmacokinetics The parent compound 2-DG has shown limited efficacy in some trials due to poor pharmacokinetics. mdpi.comDevelopment of prodrug strategies to improve bioavailability and half-life.
Quantification Accuracy Intermittent sampling and complex metabolic processing can lead to inaccuracies in calculating metabolic rates. frontiersin.orgAdvanced pharmacokinetic modeling; continuous monitoring techniques where feasible.
Analytical Complexity Correcting for natural isotope abundance and interpreting complex labeling patterns is challenging. nih.govresearchgate.netUse of specialized software for isotope tracing analysis; standardized protocols for data processing.
Off-Target Effects 2-DG interferes with mannose metabolism and N-linked glycosylation, not just glycolysis. frontiersin.orgmdpi.comIntegrated multi-omics analysis to understand and account for these pleiotropic effects.

Unexplored Applications in Systems Biology and Network Analysis

The field of systems biology aims to understand the complex interactions within biological systems as a whole. frontiersin.org Stable isotope tracing is a key experimental technique that provides the dynamic data needed to build and validate computational models of metabolic networks. frontiersin.org While the use of 2-DG-d8 in this context is still largely unexplored, its potential is significant.

Metabolic flux analysis (MFA) is a core methodology in systems biology that quantifies the rates (fluxes) of metabolic pathways. creative-proteomics.com By introducing 2-DG-d8 as a tracer, researchers could generate data to constrain and refine genome-scale metabolic models. This would allow for a more accurate prediction of how entire metabolic networks respond to perturbations, such as disease states or drug treatments. The ability of 2-DG-d8 to act as both a tracer and a partial inhibitor of glycolysis provides a unique tool to probe the robustness and adaptability of metabolic networks.

Network analysis, which examines the structure and dynamics of biological networks, is another area ripe for the application of 2-DG-d8. For example, by tracing the flow of deuterium from 2-DG-d8 through metabolic pathways, it would be possible to map active subnetworks under specific conditions. This could reveal critical nodes or pathways that are rewired in diseases like cancer. Such analyses could help in identifying novel drug targets by pinpointing vulnerabilities in the metabolic network that are not obvious from studying individual components.

The integration of 2-DG-d8 tracing data with other large-scale datasets (e.g., transcriptomics, proteomics) within a network biology framework could uncover previously unknown links between metabolism, gene regulation, and protein function. For example, one could investigate how the metabolic stress induced by 2-DG-d8 propagates through signaling and gene regulatory networks, leading to observed changes in the cell's proteome. These unexplored avenues represent a frontier in metabolic research where 2-DG-d8 could become an invaluable tool for dissecting biological complexity at a systems level.

Q & A

Q. How should researchers address discrepancies between this compound uptake data and downstream metabolic readouts?

  • Methodological Answer : Discrepancies may arise from off-target effects on N-linked glycosylation or endoplasmic reticulum stress. Validate findings using siRNA knockdown of glucose transporters (e.g., GLUT1) or hexokinase inhibitors. Cross-reference with ¹³C-glucose tracing to confirm glycolysis-specific effects .

Q. What statistical approaches are optimal for analyzing dose-response curves in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values. Account for cell line-specific variability by applying hierarchical Bayesian models. Include deuterated controls to isolate isotope effects from pharmacological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.